N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide is a chemical compound with the molecular formula C13H9BrN4O4 It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, along with a pyridinecarbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its nitro and hydroxyl groups can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-{3-chloro-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide
- N’-{3-fluoro-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide
- N’-{3-iodo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide
Uniqueness
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The combination of the bromine atom with the nitro and hydroxyl groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
CAS No. |
341981-47-3 |
---|---|
Molecular Formula |
C13H9BrN4O4 |
Molecular Weight |
365.14g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9BrN4O4/c14-10-6-9(18(21)22)5-8(12(10)19)7-16-17-13(20)11-3-1-2-4-15-11/h1-7,19H,(H,17,20)/b16-7+ |
InChI Key |
FGBCDFUIFACKLH-FRKPEAEDSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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